molecular formula C4H8FN B6244550 (2-fluoroprop-2-en-1-yl)(methyl)amine CAS No. 1042171-05-0

(2-fluoroprop-2-en-1-yl)(methyl)amine

Cat. No.: B6244550
CAS No.: 1042171-05-0
M. Wt: 89.1
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Description

(2-fluoroprop-2-en-1-yl)(methyl)amine is an organic compound with the molecular formula C4H8FN. This compound features a fluorine atom attached to a propene backbone, with a methylamine group. It is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Fluorination of Allylamine: One common method involves the fluorination of allylamine. This can be achieved using a fluorinating agent such as Selectfluor under controlled conditions to introduce the fluorine atom at the desired position.

    Alkylation of Fluoroalkenes: Another method involves the alkylation of fluoroalkenes with methylamine. This reaction typically requires a catalyst and specific reaction conditions to ensure the correct regioselectivity and yield.

Industrial Production Methods

Industrial production of (2-fluoroprop-2-en-1-yl)(methyl)amine often involves large-scale fluorination processes using specialized equipment to handle the reactive fluorine species safely. Continuous flow reactors are sometimes employed to improve efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (2-fluoroprop-2-en-1-yl)(methyl)amine can undergo oxidation reactions, often leading to the formation of carbonyl compounds or carboxylic acids, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the double bond into a single bond, producing (2-fluoropropyl)(methyl)amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

    Oxidation: Products may include 2-fluoropropanal or 2-fluoropropanoic acid.

    Reduction: The major product is (2-fluoropropyl)(methyl)amine.

    Substitution: Depending on the nucleophile, products can vary widely, such as 2-hydroxyprop-2-en-1-yl(methyl)amine.

Scientific Research Applications

Chemistry

In chemistry, (2-fluoroprop-2-en-1-yl)(methyl)amine is used as a building block for the synthesis of more complex molecules. Its unique reactivity due to the presence of both a fluorine atom and an amine group makes it valuable in the development of new synthetic methodologies.

Biology and Medicine

In biological and medical research, this compound is studied for its potential as a pharmacophore. The fluorine atom can significantly alter the biological activity of molecules, making this compound a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry

Industrially, this compound is used in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism by which (2-fluoroprop-2-en-1-yl)(methyl)amine exerts its effects depends on its application. In drug development, it may interact with specific enzymes or receptors, altering their activity. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    (2-chloroprop-2-en-1-yl)(methyl)amine: Similar structure but with a chlorine atom instead of fluorine.

    (2-bromoprop-2-en-1-yl)(methyl)amine: Contains a bromine atom in place of fluorine.

    (2-iodoprop-2-en-1-yl)(methyl)amine: Features an iodine atom instead of fluorine.

Uniqueness

(2-fluoroprop-2-en-1-yl)(methyl)amine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s chemical behavior and biological activity, making it particularly valuable in various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

1042171-05-0

Molecular Formula

C4H8FN

Molecular Weight

89.1

Purity

95

Origin of Product

United States

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